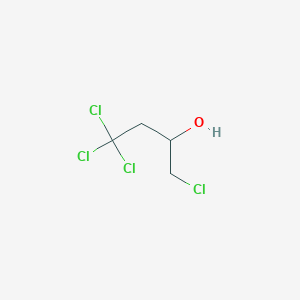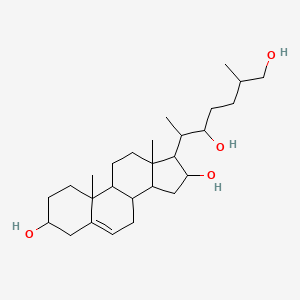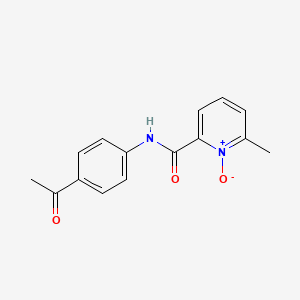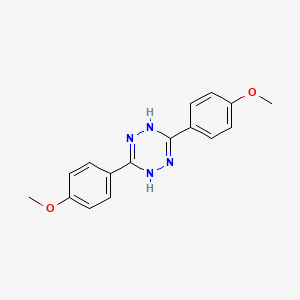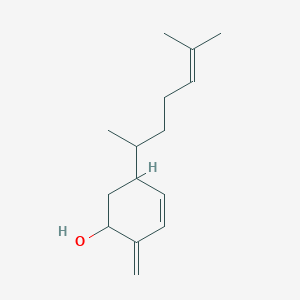
L-Proline, glycyl-L-prolyl-L-isoleucylglycyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Proline, glycyl-L-prolyl-L-isoleucylglycyl- is a peptide compound composed of the amino acids L-proline, glycine, L-proline, L-isoleucine, and glycine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Proline, glycyl-L-prolyl-L-isoleucylglycyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:
Attachment of the first amino acid: The first amino acid, L-proline, is attached to the resin.
Deprotection and coupling: The protecting group on the amino acid is removed, and the next amino acid, glycine, is coupled to the growing chain using a coupling reagent such as N,N’-diisopropylcarbodiimide (DIC) or 1-hydroxybenzotriazole (HOBt).
Repetition: The deprotection and coupling steps are repeated for each subsequent amino acid (L-proline, L-isoleucine, and glycine) until the desired peptide sequence is obtained.
Cleavage and purification: The completed peptide is cleaved from the resin and purified using techniques such as high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of peptides like L-Proline, glycyl-L-prolyl-L-isoleucylglycyl- often employs automated peptide synthesizers that streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
L-Proline, glycyl-L-prolyl-L-isoleucylglycyl- can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The peptide can participate in substitution reactions where specific amino acids are replaced with other amino acids or functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in aqueous solution at room temperature.
Reduction: Sodium borohydride in methanol at low temperatures.
Substitution: N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) in dimethylformamide (DMF) at room temperature.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized peptide derivatives, while reduction may produce reduced peptide forms.
Applications De Recherche Scientifique
L-Proline, glycyl-L-prolyl-L-isoleucylglycyl- has several scientific research applications:
Chemistry: Used as a model compound in peptide synthesis studies and for investigating peptide bond formation and stability.
Biology: Studied for its role in protein-protein interactions and as a potential therapeutic agent in various biological processes.
Medicine: Explored for its potential use in drug development, particularly in designing peptide-based drugs with specific biological activities.
Industry: Utilized in the production of peptide-based materials and as a component in various industrial applications.
Mécanisme D'action
The mechanism of action of L-Proline, glycyl-L-prolyl-L-isoleucylglycyl- involves its interaction with specific molecular targets and pathways. For example, it may act as a weak agonist of glycine receptors and ionotropic glutamate receptors, influencing neurotransmission and cellular signaling pathways . Additionally, it may participate in protein-protein interactions, affecting various biological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Glycyl-L-proline: A dipeptide composed of glycine and L-proline.
L-Proline, glycyl-L-prolyl-L-glutamate: A tripeptide with potential neuroprotective properties.
L-Proline, glycyl-L-prolyl-L-arginyl-L-prolinamide: A peptide with applications in thrombin inhibition and fibrin polymerization.
Uniqueness
L-Proline, glycyl-L-prolyl-L-isoleucylglycyl- is unique due to its specific amino acid sequence, which imparts distinct structural and functional properties
Propriétés
Numéro CAS |
56672-77-6 |
|---|---|
Formule moléculaire |
C20H33N5O6 |
Poids moléculaire |
439.5 g/mol |
Nom IUPAC |
(2S)-1-[2-[[(2S,3S)-2-[[(2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]acetyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C20H33N5O6/c1-3-12(2)17(23-18(28)13-6-4-8-24(13)15(26)10-21)19(29)22-11-16(27)25-9-5-7-14(25)20(30)31/h12-14,17H,3-11,21H2,1-2H3,(H,22,29)(H,23,28)(H,30,31)/t12-,13-,14-,17-/m0/s1 |
Clé InChI |
IRAZCXKYELZPPR-WSMBLCCSSA-N |
SMILES isomérique |
CC[C@H](C)[C@@H](C(=O)NCC(=O)N1CCC[C@H]1C(=O)O)NC(=O)[C@@H]2CCCN2C(=O)CN |
SMILES canonique |
CCC(C)C(C(=O)NCC(=O)N1CCCC1C(=O)O)NC(=O)C2CCCN2C(=O)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


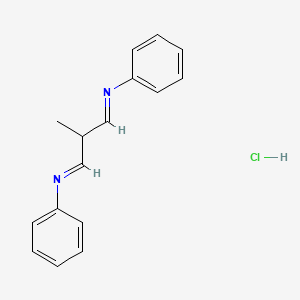
![N-(6-Nitronaphthalen-2-yl)-N'-[(pyridin-4-yl)methyl]urea](/img/structure/B14631442.png)
